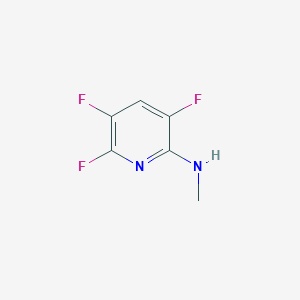

3,5,6-Trifluoro-N-methylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

189281-27-4 |

|---|---|

Molecular Formula |

C6H5F3N2 |

Molecular Weight |

162.11 g/mol |

IUPAC Name |

3,5,6-trifluoro-N-methylpyridin-2-amine |

InChI |

InChI=1S/C6H5F3N2/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H,10,11) |

InChI Key |

GYTXSCIGYSUSBW-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=C(C=C1F)F)F |

Canonical SMILES |

CNC1=NC(=C(C=C1F)F)F |

Synonyms |

2-Pyridinamine,3,5,6-trifluoro-N-methyl-(9CI) |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3,5,6 Trifluoro N Methylpyridin 2 Amine

Impact of Fluorine Substituents on Pyridine (B92270) Ring Reactivity

Electron-Withdrawing Effects and Ring Activation

The fluorine atoms on the pyridine ring exert a strong electron-withdrawing inductive effect due to their high electronegativity. nih.govquora.com This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). reddit.comwikipedia.org The trifluoromethyl group, for instance, is one of the most powerful electron-withdrawing groups and significantly enhances the electrophilic character of the sites it is attached to. nih.gov This increased electrophilicity makes the pyridine ring more susceptible to attack by nucleophiles. reddit.com

The presence of electron-withdrawing groups like fluorine is crucial for activating the ring towards nucleophilic attack. wikipedia.org In the context of pyridine, these effects are particularly pronounced when the substituents are located at positions ortho or para to the site of substitution, as this allows for effective delocalization of the negative charge in the intermediate Meisenheimer complex. wikipedia.org

Influence on Electrophilic Substitution at Positions 3 and 5

However, in a heavily fluorinated system like 3,5,6-Trifluoro-N-methylpyridin-2-amine, the strong inductive deactivation is the dominant factor. Electrophilic substitution, if it occurs, would be challenging. Research on the regioselective trifluoromethylation of pyridine rings has shown that achieving substitution at the 3-position often requires specific activation strategies, such as nucleophilic activation of the pyridine ring through hydrosilylation to form an enamine intermediate, which then reacts with an electrophilic trifluoromethylating agent. chemrxiv.org

Contribution to Intermediates' Stability in Coupling Reactions

In nucleophilic aromatic substitution reactions, the stability of the intermediate, known as the Meisenheimer complex, is a key factor in determining the reaction rate. The electron-withdrawing fluorine atoms play a significant role in stabilizing this negatively charged intermediate. stackexchange.com The high electronegativity of fluorine helps to delocalize the negative charge within the complex, thereby lowering the activation energy of the addition step, which is often the rate-determining step. stackexchange.com

This stabilization is a crucial aspect of why fluorinated aromatic compounds are often more reactive in SNAr reactions than their chloro or bromo analogs. stackexchange.com The strong inductive effect of fluorine outweighs its relatively poor leaving group ability in this context. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a primary reaction pathway for halogenated pyridines, especially those activated by electron-withdrawing groups. wikipedia.orgacs.orgyoutube.com The reaction proceeds via an addition-elimination mechanism involving the formation of a Meisenheimer intermediate. stackexchange.comnih.gov

Regioselectivity in Amination Reactions

The regioselectivity of amination reactions on polychloropyrimidines has been shown to favor substitution at the 2-position. nih.gov In the case of pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes under mild conditions occurs selectively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and/or C-6 positions can also occur. rsc.org For pyridines in general, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen, as the nitrogen can help stabilize the negative charge in the Meisenheimer complex through resonance. wikipedia.orgyoutube.com In this compound, the positions ortho (6-position) and para (4-position, if unsubstituted) to the ring nitrogen are activated. The existing substituents will further direct the incoming nucleophile.

Cross-Coupling Reactions and Their Regiochemical Outcomes

The presence of three reactive carbon-fluorine bonds on the pyridine ring makes this compound a versatile substrate for cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler building blocks. The regiochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the catalyst employed.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated pyridines, these reactions provide a direct pathway to introduce a wide array of functional groups.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. researchgate.net In the context of polyfluorinated pyridines, the challenge often lies in the selective activation of a specific C-F bond. While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in these couplings, their functionalization is achievable with appropriate catalyst systems. The reactivity of the fluorine atoms in this compound is influenced by the electronic effects of the pyridine nitrogen and the amino group. The pyridine nitrogen atom makes the adjacent C-2 and C-6 positions electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition to a low-valent palladium center.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction, catalyzed by palladium complexes, is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org The efficiency and regioselectivity of the Heck reaction on fluorinated pyridines depend on the electronic nature of the alkene and the stability of the palladium intermediates. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues like alkyne homocoupling. nih.govnih.gov For substrates like this compound, this reaction would enable the introduction of alkynyl moieties, which are valuable precursors for further synthetic elaborations. wikipedia.org

Below is a table summarizing typical conditions for these palladium-catalyzed reactions as applied to related halopyridine systems.

| Reaction Type | Catalyst/Precatalyst | Ligand(s) | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, RuPhos, BrettPhos | K₂CO₃, Cs₂CO₃, LiHMDS | Dioxane, Toluene, DMF | Aryl/vinyl halides, Aryl/vinyl boronic acids/esters. mdpi.comnih.gov |

| Heck | Pd(OAc)₂, Palladacycles | PPh₃, P(o-tolyl)₃ | Et₃N, NaOAc | DMF, Acetonitrile (B52724) | Aryl/vinyl halides, Alkenes. organic-chemistry.orgmdpi.com |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, (if needed) | Et₃N, Piperidine | THF, DMF | Aryl/vinyl halides, Terminal alkynes. organic-chemistry.orgnih.gov |

Strategies for Regioselective Functionalization

Achieving regioselective functionalization in polyhalogenated pyridines is a significant synthetic challenge. The inherent electronic properties of the pyridine ring often direct substitution to specific positions. For this compound, the fluorine atoms at positions 3, 5, and 6 present distinct electronic environments.

Strategies to control regioselectivity often involve the careful selection of catalysts and reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can influence which C-F bond is most accessible for oxidative addition. Furthermore, directed metalation, where a functional group on the pyridine ring directs a metalating agent to an adjacent position, can be a powerful tool, although less common for C-F bond activation.

Recent studies have highlighted innovative approaches, such as base-catalyzed aryl halide isomerization. rsc.org This "halogen dance" chemistry can proceed through pyridyne intermediates, allowing a halogen at one position (e.g., C-3) to migrate to another (e.g., C-4), where it may be more reactive towards subsequent substitution. rsc.org This tandem isomerization-functionalization approach can provide access to isomers that are difficult to synthesize directly.

Other Significant Chemical Transformations

Beyond cross-coupling, the unique structure of this compound allows for other important chemical transformations.

Oxidation and Reduction Chemistry

The oxidation of aminopyridines can lead to several products. The pyridine nitrogen can be oxidized to form an N-oxide, which significantly alters the electronic properties of the ring and can be used to direct subsequent functionalization. The N-methylamino group itself can also be a site of oxidation.

Reduction chemistry on this molecule would primarily target the pyridine ring. While the trifluoromethyl group is generally stable to reduction, the pyridine ring can be hydrogenated under certain catalytic conditions. However, the C-F bonds are typically resistant to cleavage by common reducing agents. A relevant transformation is the reduction of a nitro group, as seen in the related compound 3-nitro-6-(trifluoromethyl)pyridin-2-amine, to an amino group, which is a common synthetic step. nih.govnih.gov Similarly, the reduction of a hydrazino group to an amino group is a known method for preparing 2-aminopyridines. google.com

Isomerization Phenomena in Halogenated Pyridines

The isomerization of halogenated aromatic compounds, often termed "halogen dance," is a fascinating and synthetically useful phenomenon. rsc.org This process is typically base-catalyzed and is particularly relevant for pyridines due to the ability of the ring nitrogen to stabilize anionic intermediates.

Mechanistic studies suggest that the isomerization of 3-bromopyridines to 4-bromopyridines can proceed through a 3,4-pyridyne intermediate. rsc.org A strong, non-nucleophilic base deprotonates the pyridine ring, leading to the elimination of a halide and the formation of the highly reactive pyridyne. Subsequent addition of the halide ion at a different position results in the isomerized product. This pathway allows for the conversion of more readily available 3-halopyridines into their less accessible 4-halo isomers, which can then undergo facile nucleophilic aromatic substitution. rsc.org This type of isomerization could potentially be applied to this compound, offering alternative pathways for its functionalization.

Spectroscopic Characterization Techniques for 3,5,6 Trifluoro N Methylpyridin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorinated pyridines, offering unparalleled insight into the structure and environment of various nuclei. fluorine1.ru

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is fundamental for identifying the hydrogen atoms within a molecule. For 3,5,6-Trifluoro-N-methylpyridin-2-amine, the ¹H NMR spectrum is expected to show signals corresponding to the N-methyl protons and the aromatic proton on the pyridine (B92270) ring. The chemical shift of the N-methyl group in similar N-methylpyridin-2-amine structures typically appears in the range of δ 2.2-2.5 ppm. chemicalbook.comchemicalbook.com The single aromatic proton at the C4 position would likely appear further downfield, its chemical shift influenced by the electron-withdrawing fluorine atoms and the amino group. In related aminopyridines, aromatic protons resonate at various ppm values depending on their position and the solvent used. chemicalbook.comchemicalbook.comspectrabase.com

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~2.3 |

| H-4 | > 6.5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. fluorine1.ru

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts in fluorinated pyridines are significantly influenced by the position of the fluorine atoms. fluorine1.ru For instance, in related aminopyridines, the carbon atom attached to the amino group (C2) can resonate around δ 156-160 ppm, while other ring carbons appear at different chemical shifts. rsc.orgchemicalbook.com The N-methyl carbon would be expected in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~25-30 |

| C2 | ~155-160 |

| C3 | Variable (influenced by F) |

| C4 | Variable (influenced by F) |

| C5 | Variable (influenced by F) |

| C6 | Variable (influenced by F) |

Note: The presence of fluorine will cause splitting of the signals for C3, C5, and C6.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment and Coupling

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals for the fluorine atoms at positions 3, 5, and 6, unless accidental equivalence occurs. The chemical shifts and coupling constants (J-couplings) between the fluorine atoms provide valuable information about their spatial relationship and the electronic structure of the pyridine ring. fluorine1.ru The chemical shift of fluorine atoms on a pyridine ring is highly dependent on their position relative to the nitrogen atom and other substituents. fluorine1.ru For example, in 2-(trifluoromethyl)pyridine, the CF₃ group shows a signal in the ¹⁹F NMR spectrum. spectrabase.com

Expected ¹⁹F NMR Data for this compound:

| Fluorine Position | Expected Chemical Shift (δ, ppm) |

| F-3 | Distinct region |

| F-5 | Distinct region |

| F-6 | Distinct region |

Note: Chemical shifts are relative to a standard like CFCl₃. Significant F-F coupling would be expected between adjacent fluorine atoms.

Advanced NMR Techniques for Hydrogen Bond Characterization and Proton Transfer Dynamics (e.g., ¹⁵N NMR, HMQC, NOESY)

Advanced NMR techniques can provide deeper insights into the molecular structure and dynamics.

¹⁵N NMR: This technique can be used to probe the electronic environment of the nitrogen atoms in the pyridine ring and the N-methylamino group. researchgate.net The chemical shifts are sensitive to substituent effects and hydrogen bonding. ipb.pt

Heteronuclear Multiple Quantum Coherence (HMQC): This 2D NMR technique establishes correlations between directly bonded protons and carbons (¹H-¹³C HMQC) or other nuclei. It is invaluable for assigning the proton and carbon signals unambiguously.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space interactions between protons that are close to each other, providing information about the molecule's conformation and stereochemistry.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which helps in connecting different parts of the molecular structure and confirming assignments. researchgate.net

These advanced techniques are particularly useful for studying fluorinated compounds, where complex coupling patterns can make spectral interpretation challenging. numberanalytics.comrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy complements NMR by providing information about the functional groups and intermolecular interactions within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic bands would be expected for the N-H and C-H stretching vibrations, C=C and C=N stretching of the pyridine ring, and the C-F stretching vibrations. In a related compound, 2-amino-5-methylpyridine, N-H stretching vibrations appear around 3444 and 3335 cm⁻¹. researchgate.net The presence of strong C-F bonds will give rise to intense absorption bands, typically in the 1000-1400 cm⁻¹ region. Studying the shifts in these bands can also provide evidence of intermolecular interactions, such as hydrogen bonding.

Expected FTIR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (aromatic and methyl) | 2850-3100 |

| C=C and C=N Stretch (ring) | 1400-1600 |

| C-F Stretch | 1000-1400 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, providing definitive validation of its molecular weight and offering insights into its structural integrity through the analysis of its fragmentation patterns. The molecular weight of this compound (C₆H₅F₃N₂) is 162.11 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to this molecular weight.

The fragmentation of this compound under electron ionization (EI) or other ionization methods would lead to the formation of characteristic fragment ions. The study of these fragmentation pathways is crucial for confirming the compound's structure. mdpi.com Potential fragmentation patterns could involve:

Loss of a methyl radical (•CH₃) from the N-methylamino group.

Cleavage of the C-F bonds, leading to the loss of fluorine atoms or related fragments.

Fission of the pyridine ring structure.

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the trifluorinated pyridine ring and the N-methylamino substituent. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This capability is invaluable for unambiguously confirming the chemical formula of this compound and distinguishing it from other isomers or compounds with similar nominal masses.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is essential for assessing the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities or byproducts, and the mass spectrometer provides mass information for each separated component. nih.gov This allows for both the identification and quantification of any impurities present, which is critical for research and quality control purposes. The use of tandem mass spectrometry (LC-MS/MS) can further enhance the specificity and sensitivity of the analysis. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.

The UV-Vis absorption spectrum of this compound provides information about the electronic transitions occurring within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy molecular orbitals (π* orbitals). For substituted pyridines, these spectra typically show absorption bands that can be assigned to π → π* and n → π* transitions. researchgate.netresearchgate.net

The electronic absorption spectrum of this compound is expected to exhibit characteristic absorption bands. asianpubs.org The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic nature of the substituents on the pyridine ring. The three electron-withdrawing fluorine atoms and the electron-donating N-methylamino group will significantly affect the energy levels of the molecular orbitals and thus the wavelengths of the electronic transitions. sharif.edu

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 200-300 | High-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π antibonding orbitals within the aromatic pyridine ring. |

| n → π | 250-350 | Lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the nitrogen atoms) to π antibonding orbitals. These transitions are often observed as shoulders on the more intense π → π* bands. |

Note: The exact λmax values would need to be determined experimentally.

The UV-Vis spectrum provides insight into the electronic states of this compound. The chromophore, the part of the molecule responsible for absorbing light, is the trifluoro-N-methylpyridin-2-amine system itself. The interaction between the trifluorinated pyridine ring and the N-methylamino group defines the electronic structure and the resulting absorption spectrum.

The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the amino group create a "push-pull" system, which can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT can influence the position and intensity of the absorption bands. The study of solvatochromism, where the absorption spectrum is recorded in solvents of varying polarity, can provide further information about the nature of the ground and excited electronic states. A shift in the absorption maximum with changing solvent polarity can indicate the degree of charge separation in the excited state.

X-ray Diffraction Studies

X-ray diffraction is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. This is essential for elucidating the precise molecular geometry and understanding the interactions that govern the solid-state structure.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to map the electron density of the atoms and thereby determine their precise positions in the crystal lattice. This technique would provide unambiguous confirmation of the connectivity of atoms in this compound, as well as precise bond lengths and angles.

While specific crystallographic data for this compound is not publicly available, analysis of a related compound, N-(quinolin-5-yl)-5-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine, demonstrates the power of this technique. sigmaaldrich.com For this molecule, single-crystal X-ray analysis revealed a monoclinic crystal system with a P2₁ space group. sigmaaldrich.com Similar detailed structural information would be expected for this compound, providing the definitive molecular geometry.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below. This illustrates the type of detailed information generated from a single crystal X-ray diffraction experiment.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅F₃N₂ |

| Formula Weight | 178.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 8.20 |

| c (Å) | 12.30 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 730.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.620 |

Beyond individual molecular geometry, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is dictated by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is crucial as they can influence the physical properties of the compound, including its melting point, solubility, and stability.

For fluorinated pyridine derivatives, intermolecular interactions involving the fluorine atoms are of particular interest. In the crystal structure of a related trifluoromethyl-substituted di(pyridin-2-yl)amine, molecules are assembled through parallel displaced π-π interactions between the aromatic rings. sigmaaldrich.com Additionally, C-H···π contacts contribute to the formation of layers within the crystal structure. sigmaaldrich.com It is plausible that this compound would exhibit similar intermolecular forces, with the potential for C-H···F and N-H···F hydrogen bonds further stabilizing the crystal packing. The N-methyl group and the pyridine nitrogen atom could also participate in various weak intermolecular interactions.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and stoichiometric composition of the synthesized compound.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₅F₃N₂. A close correlation between the experimental and theoretical values would provide strong evidence for the successful synthesis of the target compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 40.46% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.84% |

| Fluorine | F | 19.00 | 3 | 57.00 | 32.00% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.73% |

| Total | 178.13 | 100.00% |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of a synthesized compound. In HPLC, a sample is passed through a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The different components of the sample interact with the stationary phase to varying degrees, causing them to elute from the column at different times.

For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected as it elutes from the column using a UV detector, as the pyridine ring is chromophoric. The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. A high purity level, typically >95%, is desirable for subsequent applications.

A typical HPLC method for a related aminopyridine is described for the determination of aminopyridine impurities in 3-aminopiperidine dihydrochloride, which utilizes a C18 column and a mobile phase of phosphate (B84403) buffer and methanol. cmes.org A similar method could be adapted for this compound.

Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Applications of 3,5,6 Trifluoro N Methylpyridin 2 Amine As a Versatile Chemical Intermediate

Role in the Synthesis of Advanced Fluorinated Pyridine (B92270) Derivatives

The trifluoromethylpyridine (TFMP) moiety is a crucial structural component in a wide array of active ingredients for both agrochemical and pharmaceutical products. The synthesis of advanced fluorinated pyridine derivatives often involves the use of key intermediates that can introduce the fluorinated pyridine core into a larger molecular structure. While direct synthesis routes for complex fluorinated pyridines can be challenging, the use of pre-functionalized building blocks like 3,5,6-Trifluoro-N-methylpyridin-2-amine can offer a more streamlined approach.

The reactivity of the fluorine atoms on the pyridine ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to create a diverse range of derivatives. The N-methylamino group can also be a site for further chemical modification. This dual reactivity makes it a strategic starting point for constructing highly substituted and complex pyridine-based molecules with tailored properties.

Building Block in the Development of Novel Agrochemical Intermediates

The agrochemical industry has seen a significant increase in the development of products containing trifluoromethylpyridine derivatives. These compounds have demonstrated high efficacy as herbicides, insecticides, and fungicides. The synthesis of many of these agrochemicals relies on key intermediates derived from picoline. For instance, compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are pivotal in the production of numerous crop protection products. nih.govjst.go.jp

While direct applications of this compound in currently marketed agrochemicals are not extensively documented in publicly available literature, its structural similarity to key agrochemical intermediates suggests its potential as a precursor. The trifluorinated pyridine core is a sought-after feature in modern pesticide design due to the unique physicochemical properties conferred by fluorine atoms. nih.gov The development of new and more effective agrochemicals often involves the exploration of novel intermediates, and compounds like this compound could serve as a valuable scaffold for creating next-generation pesticides.

Intermediate in the Synthesis of Pharmaceutical Precursors

Aminopyridine derivatives, in particular, serve as crucial intermediates in the synthesis of various pharmaceutical agents. google.comgoogle.com For example, a patent describes a process for preparing 2-aminopyridine (B139424) derivatives under mild conditions, highlighting their importance in pharmaceutical synthesis. google.com While this patent does not specifically name this compound, the general methods and the recognized utility of such compounds underscore the potential of this specific molecule as a precursor for new drug candidates. The combination of the trifluorinated ring and the reactive amino group provides a platform for the synthesis of complex molecules with potential therapeutic applications.

Contribution to the Design of Bioactive Materials

The unique electronic properties and lipophilicity of fluorinated organic molecules make them valuable components in the design of bioactive materials. The introduction of fluorine can significantly influence the biological activity of a molecule. While specific research detailing the direct use of this compound in the creation of bioactive materials is limited, the broader class of fluorinated pyridines has been explored for such purposes.

The development of novel bioactive materials often involves the synthesis and screening of libraries of compounds based on a common structural scaffold. The versatile reactivity of this compound would allow for the generation of a diverse set of derivatives. These derivatives could then be evaluated for various biological activities, potentially leading to the discovery of new materials with applications in areas such as medical devices, diagnostics, or specialized coatings.

Advanced Research on Derivatives of 3,5,6 Trifluoro N Methylpyridin 2 Amine

Systematic Synthesis of N-Methyl-2-aminopyridine Derivatives with Varied Fluorine Substitution Patterns

The synthesis of N-methyl-2-aminopyridine derivatives with varied fluorine substitution patterns is a nuanced process that often involves multi-step procedures. One common approach is the direct fluorination of substituted pyridines. However, the high reactivity of fluorinating agents and the challenge of controlling regioselectivity make this a complex task. researchgate.netresearchgate.net The presence of an amino group at the 2-position and a methyl group on the nitrogen can influence the outcome of fluorination reactions.

Another strategy involves the use of pre-fluorinated building blocks. For instance, starting with a polyfluorinated pyridine (B92270), such as 2,3,5,6-tetrafluoropyridine (B1295328), selective nucleophilic substitution can be employed. google.com The reaction with methylamine (B109427) would likely target the 2-position due to the activating effect of the ring nitrogen. Subsequent modifications to the fluorine substitution pattern could then be achieved through further substitution or reduction reactions.

A general synthetic route to achieve varied fluorine substitution patterns on an N-methyl-2-aminopyridine scaffold can be conceptualized as follows:

Starting Material Selection : Choice of a readily available pyridine derivative, which can be either fluorinated or non-fluorinated.

Introduction of the Amino Group : Amination of a suitable pyridine precursor. This can be achieved through various methods, including the Chichibabin reaction or transition metal-catalyzed amination. dicp.ac.cnrsc.org

N-Methylation : The secondary amine is then methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate.

Fluorination/Defluorination : Introduction or removal of fluorine atoms at specific positions. Electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine, while reductive defluorination can remove it. researchgate.net

The synthesis of densely substituted 2-aminopyridines can also be achieved through cascade reactions, offering an efficient one-pot approach. dicp.ac.cn

Table 1: Synthetic Strategies for Fluorinated N-Methyl-2-aminopyridine Derivatives

| Strategy | Description | Key Reagents | Potential Challenges |

| Direct Fluorination | Introduction of fluorine atoms onto a pre-formed N-methyl-2-aminopyridine ring. | Electrophilic (e.g., Selectfluor) or nucleophilic fluorinating agents. | Regioselectivity, harsh reaction conditions. researchgate.netresearchgate.net |

| Building Block Approach | Use of pre-fluorinated pyridines followed by nucleophilic substitution with methylamine. | Polyfluorinated pyridines (e.g., tetrafluoropyridine), methylamine. | Availability of suitably substituted starting materials. google.com |

| Multi-Component Reactions | One-pot synthesis from simpler starting materials to rapidly build molecular complexity. | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides. mdpi.com | Substrate scope and control over the final substitution pattern. |

| C-H Functionalization | Direct conversion of C-H bonds to C-F bonds. | Silver(II) fluoride (B91410). researchgate.netnih.gov | Site-selectivity, especially in the presence of multiple C-H bonds. |

Structure-Activity Relationship (SAR) Studies for Modified Fluorinated Aminopyridines

Impact of Substituent Position and Electronic Nature on Reactivity and Properties

The position and electronic nature of substituents on the pyridine ring of 3,5,6-Trifluoro-N-methylpyridin-2-amine profoundly influence its reactivity and physicochemical properties. The three fluorine atoms are strongly electron-withdrawing, which significantly reduces the basicity of the pyridine nitrogen and the exocyclic amino group. This electron deficiency makes the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluorine atoms. nih.gov

The reactivity of the pyridine ring is a delicate balance of these electronic effects. For instance, the fluorine at the 6-position is highly activated towards nucleophilic attack due to its ortho relationship with the ring nitrogen. The fluorine at the 5-position is meta to the amino group, and its reactivity will be influenced by the combined electronic effects of the other substituents.

Modulation of Physicochemical Parameters through Derivatization

Derivatization of this compound allows for the fine-tuning of its physicochemical properties, which is crucial for applications in drug discovery and materials science. Key parameters that can be modulated include:

Lipophilicity (LogP/LogD) : The introduction of fluorine atoms generally increases lipophilicity. nih.gov Further derivatization, for example, by introducing alkyl or aryl groups, can further modify this parameter.

Aqueous Solubility : While fluorination can decrease aqueous solubility, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, can enhance it. nih.gov

pKa : The basicity of the amino groups is significantly influenced by the number and position of fluorine atoms. This, in turn, affects the ionization state of the molecule at physiological pH, which is critical for its interaction with biological targets.

Metabolic Stability : Fluorine substitution can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. researchgate.net

Table 2: Predicted Impact of Derivatization on Physicochemical Properties

| Derivative of this compound | Predicted Change in Lipophilicity | Predicted Change in Aqueous Solubility | Predicted Change in pKa (Exocyclic Amine) |

| Introduction of a hydroxyl group | Decrease | Increase | Minimal change |

| Introduction of a long alkyl chain | Significant Increase | Significant Decrease | Minimal change |

| Replacement of a fluorine atom with hydrogen | Decrease | Increase | Increase |

| Introduction of a carboxylic acid group | Decrease | Significant Increase | Minimal change |

Exploration of Novel Functionalization Strategies and Their Outcomes

The development of novel functionalization strategies for this compound is essential for expanding its chemical space and exploring new applications. Given the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution (SNA) is a primary avenue for functionalization.

One promising strategy is the selective displacement of one of the fluorine atoms with a nucleophile. The fluorine at the 6-position is the most likely candidate for substitution due to its activation by the adjacent ring nitrogen. This allows for the introduction of a wide range of functional groups, including:

Alkoxy and Aryloxy groups : By reacting with alcohols or phenols.

Thiolates : To introduce sulfur-containing moieties. nih.gov

Amines : To generate diamino-substituted pyridines.

Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions would likely require the initial conversion of one of the fluorine atoms to a more suitable leaving group, such as bromine or iodine, or the use of specific catalytic systems that can activate C-F bonds.

Late-stage functionalization through C-H activation is another emerging area. nih.govacs.org While the presence of multiple fluorine atoms deactivates the ring towards electrophilic attack, specific C-H bonds might be targeted for functionalization under appropriate reaction conditions.

Investigative Studies on Potential Biological Activities of Derivatives (e.g., Antimicrobial, Anticancer Potentials)

Fluorinated heterocyclic compounds are well-represented among FDA-approved drugs, highlighting the importance of fluorine in medicinal chemistry. mdpi.com Derivatives of this compound are of interest for their potential biological activities, including antimicrobial and anticancer effects. nih.govplos.orgnih.gov

The introduction of fluorine can enhance the biological activity of a molecule through several mechanisms, including increased metabolic stability, enhanced binding affinity to target proteins, and altered electronic properties. nih.govnih.gov

Antimicrobial Potential : The 2-aminopyridine (B139424) scaffold is a known pharmacophore in a number of antimicrobial agents. The presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. plos.org

Anticancer Potential : Pyridine derivatives have been extensively studied for their antiproliferative activity against various cancer cell lines. nih.gov The trifluoromethyl group, which is electronically similar to a trifluoromethyl group, is a common motif in anticancer drugs. researchgate.net The ability of fluorinated compounds to inhibit key enzymes or disrupt cellular processes makes them promising candidates for cancer therapy.

Table 3: Potential Biological Activities and Rationale

| Biological Activity | Rationale for Investigation | Key Structural Features |

| Antimicrobial | 2-aminopyridine scaffold is a known antibacterial pharmacophore. plos.org | 2-amino-N-methylpyridine core. |

| Anticancer | Pyridine heterocycles are prevalent in anticancer drugs. nih.gov Fluorine can enhance potency. nih.gov | Fluorinated pyridine ring. |

| Kinase Inhibition | The aminopyridine moiety is a common hinge-binding motif in kinase inhibitors. researchgate.net | 2-aminopyridine scaffold. |

| CNS Activity | Fluorine can improve blood-brain barrier permeability. nih.gov | Lipophilic nature enhanced by fluorine. |

Comparative Studies with Other Fluorinated Aminopyridine Analogues

To understand the unique contribution of the specific substitution pattern in this compound, it is crucial to conduct comparative studies with other fluorinated aminopyridine analogues. These studies would help to elucidate the role of each fluorine atom and the N-methyl group in determining the molecule's properties and activity.

For example, comparing this compound with its non-methylated counterpart, 3,5,6-Trifluoro-pyridin-2-amine, would reveal the impact of the N-methyl group on factors like hydrogen bonding capacity, lipophilicity, and metabolic stability.

Similarly, comparing it with isomers where the fluorine atoms are at different positions would provide insights into the importance of the substitution pattern for a given biological activity. For instance, the activity of a 2,4,6-trifluoro analogue might differ significantly due to the different electronic environment of the pyridine ring.

Comparative studies on the metabolism of different fluorinated pyridines can also provide valuable information. For instance, observing the metabolic fate of these compounds in vivo can help in designing more stable and effective drug candidates. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3,5,6-Trifluoro-N-methylpyridin-2-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1 (Halogen Exchange): Reacting pentafluoropyridine with methylamine under controlled conditions (e.g., 60–80°C, DMF solvent, 12–24 hours) to substitute fluorine atoms at positions 3, 5, and 6 .

- Route 2 (Cross-Coupling): Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like BINAP to couple fluorinated pyridine precursors with methylamine derivatives (e.g., toluene solvent, K₂CO₃ base, 80°C, 81% yield) .

Optimization Strategies:

- Adjusting solvent polarity (DMF vs. toluene) to control reaction rates.

- Screening catalysts (e.g., Cu(OAc)₂ for nucleophilic substitution; Pd-based systems for coupling) .

- Monitoring reaction progress via TLC or HPLC to identify optimal termination points .

Table 1: Example Reaction Conditions

| Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pentafluoropyridine | None | DMF | 70 | ~60 |

| 2-Chloro-3-methylpyridine | Pd(OAc)₂/BINAP | Toluene | 80 | 81 |

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer: Analytical techniques include:

- NMR Spectroscopy: ¹⁹F NMR to confirm fluorine substitution patterns; ¹H NMR to verify methyl group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ peak at 190.05 Da) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural determination be resolved?

Methodological Answer: Discrepancies in X-ray diffraction data (e.g., disordered fluorine atoms) require:

- Refinement Tools: Using SHELXL for iterative least-squares refinement to model electron density accurately .

- Twinned Data Analysis: Applying SHELXD/SHELXE to handle twinning or pseudo-symmetry in crystals .

- Validation Metrics: Cross-checking R-factors (<5%), residual density maps, and Cambridge Structural Database (CSD) entries for similar compounds .

Q. What computational methods predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer: Integrate density functional theory (DFT) and molecular docking:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., fluorine atoms as hydrogen-bond acceptors) .

- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases or proteases). Compare binding scores with experimental IC₅₀ values .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Q. How can synthetic byproducts or regioisomers be minimized during fluorination?

Methodological Answer:

- Selective Fluorination Agents: Use DAST (diethylaminosulfur trifluoride) or XtalFluor-E to target specific positions .

- Kinetic Control: Lower reaction temperatures (−20°C to 0°C) to favor thermodynamically stable products .

- Chromatographic Separation: Employ flash chromatography (hexane/EtOAc gradient) to isolate the desired regioisomer .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be addressed in enzyme inhibition assays?

Methodological Answer:

- Replicate Experiments: Conduct triplicate assays under identical conditions (pH 7.4, 25°C) .

- Control Compounds: Include known inhibitors (e.g., staurosporine for kinases) to validate assay reliability .

- Statistical Analysis: Apply ANOVA or t-tests to assess significance of discrepancies (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.